molecular formula C7H10N2O B582257 4-Amino-1-ethylpyridin-2(1H)-one CAS No. 1310249-41-2

4-Amino-1-ethylpyridin-2(1H)-one

Cat. No.: B582257
CAS No.: 1310249-41-2
M. Wt: 138.17
InChI Key: QZVGWPPSMAPXHI-UHFFFAOYSA-N
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Description

4-Amino-1-ethylpyridin-2(1H)-one is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by the presence of an amino group at the fourth position and an ethyl group at the first position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the alkylation of 4-amino-2-pyridone with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-Amino-2-pyridone and ethyl halide (e.g., ethyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like dimethylformamide or ethanol.

    Procedure: The mixture is heated under reflux for several hours, allowing the ethyl group to attach to the nitrogen atom at the first position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Alkylated, acylated, and sulfonylated derivatives.

Scientific Research Applications

4-Amino-1-ethylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-ethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and ethyl groups can influence its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-pyridone: Lacks the ethyl group at the first position.

    4-Amino-1-methylpyridin-2(1H)-one: Contains a methyl group instead of an ethyl group.

    4-Amino-1-propylpyridin-2(1H)-one: Contains a propyl group instead of an ethyl group.

Uniqueness

4-Amino-1-ethylpyridin-2(1H)-one is unique due to the presence of the ethyl group at the first position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

4-amino-1-ethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVGWPPSMAPXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725567
Record name 4-Amino-1-ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310249-41-2
Record name 4-Amino-1-ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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